molecular formula C22H28O5 B083958 Galbelgin CAS No. 10569-12-7

Galbelgin

Cat. No.: B083958
CAS No.: 10569-12-7
M. Wt: 372.5 g/mol
InChI Key: JLJAVUZBHSLLJL-WJWAULOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galbelgin is a naturally occurring lignan, a type of phenylpropanoid dimer, known for its diverse biological activities. Lignans are found in various plants and have significant roles in plant defense mechanisms. This compound, specifically, is a tetrahydrofuran lignan with notable pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities .

Chemical Reactions Analysis

Types of Reactions

Galbelgin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized lignans, reduced lignans, and substituted derivatives with modified pharmacological properties .

Scientific Research Applications

Galbelgin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying lignan synthesis and stereochemistry.

    Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores and microbes.

    Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.

Mechanism of Action

The mechanism of action of Galbelgin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Fragransin A2
  • Talaumidin
  • Galbacin
  • Chicanine

Uniqueness

Galbelgin is unique due to its specific stereochemistry and the presence of two β,γ-vicinal stereogenic centers, which contribute to its distinct pharmacological profile. Compared to similar compounds, this compound exhibits a broader spectrum of biological activities and higher potency in certain applications .

Biological Activity

Galbelgin, a lignan compound primarily isolated from Piper kadsura, exhibits a range of significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes current research findings on the biological activities of this compound, highlighting its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a dibenzylbutyrolactone lignan. Its structure is characterized by a γ-butyrolactone core with two benzyl groups attached. The stereochemistry of this compound influences its biological activities, with specific configurations enhancing its efficacy in various assays.

1. Anti-Inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties. In a study examining its effects on human neutrophils, this compound exhibited an IC50 value of 7.15 ± 2.26 μM in inhibiting superoxide anion generation induced by fMLP/CB (N-formyl-methionyl-leucyl-phenylalanine/cytochalasin B) . This suggests that this compound can modulate inflammatory responses effectively.

2. Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines. Research indicates that this compound induces apoptosis in Jurkat T-leukemia cells with minimal necrosis, suggesting a preference for programmed cell death pathways . Specifically, it has been observed to cause cell cycle arrest at the G2/M phase and induce significant increases in 4N cells, indicating effective intervention in cell proliferation .

Table 1: Summary of Biological Activities of this compound

Activity TypeCell Line/ModelIC50/EffectReference
Anti-inflammatoryHuman neutrophils7.15 ± 2.26 μM
AnticancerJurkat T-leukemia cellsInduces apoptosis
AntioxidantVarious modelsNot quantified

3. Antioxidant Properties

This compound also exhibits antioxidant activity, contributing to its overall protective effects against oxidative stress. While specific quantitative data is less prevalent, the compound's structural features suggest it may scavenge free radicals and reduce oxidative damage in biological systems .

Case Studies and Research Findings

  • Study on Apoptosis Induction : In one experimental setup, this compound was tested against Jurkat T-leukemia cells. The results indicated that treatment led to significant apoptosis, as evidenced by increased caspase-3 activity and morphological changes typical of apoptotic cells .
  • Inflammation Modulation : Another study focused on the modulation of inflammatory markers in human neutrophils showed that this compound effectively reduced the generation of reactive oxygen species (ROS), which are critical mediators in inflammatory processes .

Properties

IUPAC Name

(2S,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJAVUZBHSLLJL-WJWAULOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galbelgin
Reactant of Route 2
Galbelgin
Reactant of Route 3
Galbelgin
Reactant of Route 4
Galbelgin
Reactant of Route 5
Reactant of Route 5
Galbelgin
Reactant of Route 6
Reactant of Route 6
Galbelgin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.